

# ART0380: A Targeted Approach to ATM-Deficient Cancers Through ATR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a specific focus on its synthetic lethal interaction with Ataxia-Telangiectasia Mutated (ATM)-deficient cancers. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in the field of oncology and drug development.

# Core Mechanism of Action: Exploiting Synthetic Lethality

**ART0380** is an orally administered small molecule that selectively inhibits the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR plays a pivotal role in sensing and responding to replication stress, a state of slowed or stalled DNA replication that can lead to DNA damage.[1] In healthy cells, both ATM and ATR pathways are active and can compensate for each other to maintain genomic stability.

However, many cancers exhibit deficiencies in specific DDR pathways, creating a vulnerability that can be exploited therapeutically. A significant proportion of tumors, estimated to be up to 24% in high-unmet-need solid tumors, have a deficiency in the ATM protein.[1] This deficiency renders them highly dependent on the ATR pathway to manage replication stress and repair DNA damage.







The therapeutic strategy for **ART0380** is rooted in the concept of synthetic lethality. In ATM-deficient cancer cells, the inhibition of the compensatory ATR pathway by **ART0380** leads to an accumulation of unrepaired DNA damage and replication stress. This ultimately triggers catastrophic genomic instability and selective cancer cell death, while sparing healthy cells with functional ATM.[2][3]

Recent clinical findings have highlighted an innovative "triple targeting" approach:

- Selecting for high replication stress: Targeting cancers with inherent ATM deficiency.[1]
- Inducing further replication stress: Utilizing a low dose of a topoisomerase 1 inhibitor, such as irinotecan, to exacerbate DNA damage.[1][2]
- Preventing cellular rescue: Inhibiting the ATR pathway with ART0380 to block the cancer cells' ability to repair the induced damage.[1]

This combination strategy has shown promising results in clinical trials, particularly in enhancing the anti-tumor activity of **ART0380** in ATM-deficient settings.[1][2]

### **Quantitative Preclinical Data**

Preclinical studies have demonstrated the potent and selective anti-tumor activity of **ART0380** in cancer models with varying degrees of ATM loss of function.[4]



| Cell Line  | Cancer Type                  | ATM Status                                 | ART0380 IC50<br>(μΜ) | Reference |
|------------|------------------------------|--------------------------------------------|----------------------|-----------|
| HT-29      | Colorectal<br>Adenocarcinoma | Proficient                                 | >1                   | [5]       |
| NCI-H23    | Lung<br>Adenocarcinoma       | Deficient                                  | 0.01 - 0.1           | [5]       |
| Granta-519 | Mantle Cell<br>Lymphoma      | Deficient                                  | 0.01 - 0.1           | [5]       |
| LoVo       | Colorectal<br>Adenocarcinoma | Proficient (High<br>Replication<br>Stress) | 0.1 - 1              | [5]       |
| CCD-18Co   | Normal Colon<br>Fibroblast   | Proficient                                 | >10                  | [5]       |

## **Clinical Efficacy in ATM-Deficient Tumors**

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating **ART0380** in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.[1] The results have shown significant clinical activity in patients with ATM-deficient tumors.

| Patient Population                                   | Treatment                        | Confirmed Overall<br>Response Rate<br>(cORR) | Reference |
|------------------------------------------------------|----------------------------------|----------------------------------------------|-----------|
| ATM-negative solid tumors (at RP2D)                  | ART0380 + low-dose irinotecan    | 50%                                          | [1]       |
| ATM-deficient (ATM-low or ATM-negative) solid tumors | ART0380 + low-dose<br>irinotecan | 37%                                          | [1]       |

# Key Experimental Protocols In Vitro Cell Proliferation Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **ART0380** in various cancer cell lines.

#### Methodology:

- Cancer cell lines (e.g., HT-29, NCI-H23, Granta-519, LoVo, and CCD-18Co) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **ART0380** for a period of 7 days.
- Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

### Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the on-target activity of **ART0380** by measuring the phosphorylation of downstream ATR targets.

#### Methodology:

- ATM-deficient and proficient cancer cells are treated with varying concentrations of ART0380 for a specified time (e.g., 2 hours).
- Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against phosphorylated
   Chk1 (a direct downstream target of ATR) and total Chk1.



 Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## **Immunofluorescence for DNA Damage Markers**

Objective: To visualize and quantify the extent of DNA damage induced by ART0380.

#### Methodology:

- Cells are grown on coverslips and treated with ART0380.
- After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5%
   Triton X-100.
- Coverslips are blocked and then incubated with a primary antibody against the DNA doublestrand break marker, yH2AX.
- Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.
- Images are acquired using a fluorescence microscope, and the number of yH2AX foci per cell is quantified using image analysis software.

# Visualizing the Mechanism and Workflow Signaling Pathway of ART0380 in ATM-Deficient Cancer





Click to download full resolution via product page

Caption: ART0380 inhibits ATR, leading to cell death in ATM-deficient cancers.

## **Experimental Workflow for Assessing ART0380 Efficacy**





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of ART0380's anti-cancer activity.

### **Logical Relationship of Synthetic Lethality**

Caption: **ART0380** induces synthetic lethality in ATM-deficient cancer cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ART0380: A Targeted Approach to ATM-Deficient Cancers Through ATR Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384150#art0380-mechanism-of-action-in-atm-deficient-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com